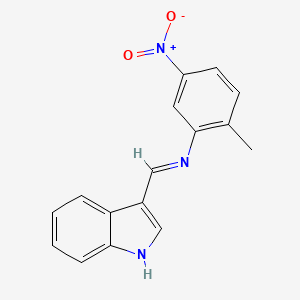

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine

Description

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine is a Schiff base derivative characterized by an indole scaffold linked via a methylene group to a 2-methyl-5-nitro-substituted phenylamine. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 279.30 g/mol . The compound is synthesized through a condensation reaction between indole-3-carbaldehyde derivatives and substituted anilines under refluxing methanol, followed by recrystallization in alcohol .

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine |

InChI |

InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3 |

InChI Key |

IGEMHBGBZMCGBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Standard Condensation Protocol

A representative procedure involves refluxing equimolar quantities of 1H-indole-3-carbaldehyde (1.0 eq) and 2-methyl-5-nitroaniline (1.0 eq) in anhydrous ethanol under nitrogen atmosphere for 6–8 hours. Catalytic acetic acid (5 mol%) accelerates the reaction, achieving yields of 78–82% after recrystallization from methanol.

Table 1: Representative Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol, DMF, or Toluene |

| Temperature | Reflux (78–110°C) |

| Catalyst | Acetic acid, PTSA, or none |

| Reaction Time | 4–12 hours |

| Yield (Crude) | 65–90% |

| Yield (Purified) | 70–85% after recrystallization |

Optimization Strategies for Industrial Scalability

Patent literature reveals advancements in solvent selection and stoichiometric control to enhance scalability. For instance, substituting ethanol with dimethylformamide (DMF) reduces reaction time to 4 hours while maintaining yields above 80%. Critical parameters include:

Solvent Effects

Catalytic Systems

-

Acid-free conditions : Some protocols omit catalysts, relying on solvent autoprotolysis to generate protons.

-

Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with comparable yields (75–78%).

Purification and Characterization

Post-synthesis purification is critical due to by-products such as unreacted aldehydes and secondary imines. Common methods include:

Recrystallization

Crude product is dissolved in hot methanol and cooled to −20°C, yielding needle-like crystals with ≥95% purity.

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent resolves impurities, achieving >99% purity for pharmacological assays.

Table 2: Analytical Data for Purified Compound

| Property | Value |

|---|---|

| Melting Point | 168–170°C |

| IR (ν, cm⁻¹) | 1620 (C=N), 1520 (NO₂ asym) |

| ¹H NMR (DMSO-d6) | δ 8.45 (s, 1H, CH=N), 7.2–8.1 (aromatic) |

| HPLC Purity | 99.2% (254 nm) |

Side Reactions and Mitigation

Competing pathways necessitate careful control of reaction conditions:

Nitro Group Reduction

Under prolonged heating (>10 hours), the nitro group may partially reduce to an amine, forming undesired by-products. This is mitigated by inert atmospheres (N₂/Ar) and strict temperature control.

Oligomerization

Excess aldehyde promotes dimerization via Michael addition. Maintaining a 1:1 molar ratio and incremental aldehyde addition suppresses this.

Industrial-Scale Adaptations

The patent CN104341387A outlines a scalable protocol using continuous flow reactors, which enhances heat transfer and reduces batch variability. Key adaptations include:

-

In-line monitoring : UV-Vis spectroscopy tracks reaction progress in real time.

-

Solvent recycling : DMF is recovered via vacuum distillation, reducing waste.

Recent Advances in Catalysis

Emerging methods employ heterogeneous catalysts like zeolites or montmorillonite K10, which simplify product isolation and improve eco-efficiency . For example, K10 clay achieves 85% yield in 3 hours under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine typically involves the condensation reaction between indole derivatives and nitrophenyl amines. Various methods have been employed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. The characterization of synthesized compounds is usually conducted using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effective antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative study highlighted the efficacy of various indole derivatives against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| Compound A | S. aureus | 10 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| This compound | Pseudomonas aeruginosa | 12 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study reported that certain indole derivatives induce apoptosis in cancer cell lines, including HeLa and MCF-7, by disrupting tubulin polymerization, a critical process in cell division . The mechanism involves cell cycle arrest at the G2/M phase, making these compounds potential candidates for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase and beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer's disease . This dual inhibition presents a promising strategy for developing multi-target drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. synthesized various indole derivatives and tested their antimicrobial efficacy against a range of bacterial strains. The findings revealed that certain modifications on the indole scaffold significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of indole-based compounds and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring improved potency against HeLa cells, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Scaffolds

2.1.1. (4-Bromophenyl)(1H-indol-3-ylmethylene)amine

- Molecular Formula : C₁₅H₁₁BrN₂

- Molecular Weight : 299.17 g/mol

- Key Features : Substitution of the 2-methyl-5-nitro group with a 4-bromophenyl group.

- Synthesis : Similar condensation method using indole-3-carbaldehyde and 4-bromoaniline.

- Predicted boiling point: 479.7 ± 25.0 °C .

2.1.2. (2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Molecular Formula : C₉H₁₂N₂

- Key Features : Reduced indole ring (dihydroindoline) with a methylamine substituent.

- Synthesis : Tscherniac-Einhorn reaction using indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, followed by deprotection .

Analogues with 2-Methyl-5-Nitro-Phenyl Substituents

2.2.1. (2-Methyl-5-nitro-phenyl)-(4-pyridin-3-yl-thiazol-2-yl)-amine

- Molecular Formula : C₁₅H₁₁N₅O₂S

- Synthesis: Reacts 1-acetyl-3-(2-methyl-5-nitro-phenyl)-thiourea with 2-bromo-1-pyridin-3-yl-ethanone in methanol.

- Yield : 95% .

- Applications : Kinase inhibitor with optimized synthesis efficiency; nitro group enhances electron-withdrawing effects critical for enzyme binding.

2.2.2. Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine

- Molecular Formula : C₁₀H₁₂N₂O₂

- Key Features : Replaces indole with a cyclopropyl group.

- Synthesis: Not detailed in evidence, but likely involves nucleophilic substitution or reductive amination.

Functional Derivatives with Modified Cores

2.3.1. 1,3,3-Trimethyl-2-methyleneindolin-5-amine

- Molecular Formula : C₁₂H₁₆N₂

- Key Features : Methylene group and trimethyl substitution on the indoline core.

- Applications : Photostable intermediate for dyes or pharmaceuticals due to its rigid structure .

2.3.2. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

- Molecular Formula : C₈H₉N₃

- Key Features : Pyrrolopyridine core instead of indole.

- Hazards: Limited toxicity data; requires careful handling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Structural Flexibility : The indole core tolerates substitutions (e.g., bromine, nitro, methyl) that modulate electronic properties and bioactivity .

Pharmacological Potential: Nitro and aromatic substituents enhance kinase binding, while dihydroindole derivatives show promise in CNS drug development .

Synthetic Efficiency: Methanol-based reflux and K₂CO₃-mediated reactions achieve high yields (>90%) for nitro-substituted analogs .

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine?

Answer:

The compound can be synthesized via a one-pot multi-component reaction involving 1H-indole-3-carbaldehyde, 2-methyl-5-nitroaniline, and a suitable amine precursor under reflux conditions in ethanol . Key characterization methods include:

- 1H NMR and 13C NMR to confirm structural integrity and substitution patterns.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for biological assays) .

- Mass spectrometry for molecular weight verification.

Basic: What standardized protocols exist for evaluating the antimicrobial activity of this compound?

Answer:

Antimicrobial efficacy is typically assessed using:

- Agar dilution or broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Aspergillus niger, Candida albicans) .

- Minimum Inhibitory Concentration (MIC) determination, with results cross-validated using positive controls (e.g., ampicillin for bacteria, fluconazole for fungi).

Advanced: How can molecular docking studies predict the biological activity of this compound?

Answer:

Molecular docking involves:

- Protein target selection (e.g., androgen receptor [AR] for cancer studies) .

- Grid generation around binding pockets (e.g., AR’s ligand-binding domain).

- Docking simulations using software like AutoDock Vina, with scoring based on binding affinity (e.g., −7.0 kcal/mol for AR interactions) .

- Key residue analysis (e.g., LEU704, GLY708 in AR) to validate interactions.

Advanced: How should researchers integrate theoretical frameworks into experimental design for this compound?

Answer:

- Link to existing theories : Align with frameworks like AR signaling in prostate cancer or nitro-group redox mechanisms in antimicrobial activity .

- Hypothesis-driven design : For example, test if nitro-group reduction enhances reactive oxygen species (ROS) generation in microbial cells.

- Methodological alignment : Select assays (e.g., ROS detection kits) that directly probe theoretical mechanisms .

Advanced: How to resolve contradictions in antimicrobial efficacy data across studies?

Answer:

- Purity verification : Re-analyze compound purity via HPLC to rule out impurities .

- Strain-specific variability : Test across multiple microbial strains with standardized inoculum sizes.

- Environmental factors : Control pH, temperature, and solvent (e.g., DMSO toxicity thresholds) during assays .

Advanced: What methodologies assess the environmental impact or biodegradation of this compound?

Answer:

- Environmental fate studies : Use HPLC-MS to track compound degradation in simulated aquatic systems (pH 7.4, 25°C) .

- Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna or algae, reporting LC50/EC50 values.

- Biotic transformation : Incubate with soil microbiota and analyze metabolites via GC-MS .

Advanced: What analytical techniques are optimal for detecting trace impurities or metabolites?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity metabolite profiling .

- Nuclear Magnetic Resonance (NMR) with cryoprobes to detect low-abundance impurities.

- X-ray crystallography for structural confirmation of major metabolites .

Advanced: How does structural modification of the indole or nitro group alter bioactivity?

Answer:

- Nitro-group reduction : Synthesize the amine derivative and compare antimicrobial potency .

- Indole substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the 5-position and evaluate AR binding via docking .

- Comparative MIC assays against parent compound for structure-activity relationship (SAR) analysis.

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group-derived vapors .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium sulfide) before disposal .

Advanced: How can computational and experimental approaches be combined to optimize research outcomes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.